molecular formula C17H21N5O2 B5296621 6',7'-DIMETHOXY-N-4H-1,2,4-TRIAZOL-4-YL-4'H-SPIRO[CYCLOPENTANE-1,3'-ISOQUINOLIN]-1'-AMINE

6',7'-DIMETHOXY-N-4H-1,2,4-TRIAZOL-4-YL-4'H-SPIRO[CYCLOPENTANE-1,3'-ISOQUINOLIN]-1'-AMINE

Cat. No.: B5296621
M. Wt: 327.4 g/mol
InChI Key: NRVCQLLMKWOSBI-UHFFFAOYSA-N
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Description

6’,7’-DIMETHOXY-N-4H-1,2,4-TRIAZOL-4-YL-4’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-AMINE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a triazole ring, which is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,7’-DIMETHOXY-N-4H-1,2,4-TRIAZOL-4-YL-4’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-AMINE typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions. The spirocyclic structure is then formed through a series of cyclization and condensation reactions involving isoquinoline derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6’,7’-DIMETHOXY-N-4H-1,2,4-TRIAZOL-4-YL-4’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

6’,7’-DIMETHOXY-N-4H-1,2,4-TRIAZOL-4-YL-4’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6’,7’-DIMETHOXY-N-4H-1,2,4-TRIAZOL-4-YL-4’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-AMINE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6’,7’-DIMETHOXY-4H-1,2,4-TRIAZOL-4-YL-ISOQUINOLIN: Lacks the spirocyclic structure.

    6’,7’-DIMETHOXY-N-4H-1,2,4-TRIAZOL-4-YL-CYCLOPENTANE: Lacks the isoquinoline moiety.

Uniqueness

The uniqueness of 6’,7’-DIMETHOXY-N-4H-1,2,4-TRIAZOL-4-YL-4’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-AMINE lies in its spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for greater stability and versatility in chemical reactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

6,7-dimethoxy-N-(1,2,4-triazol-4-yl)spiro[4H-isoquinoline-3,1'-cyclopentane]-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-23-14-7-12-9-17(5-3-4-6-17)20-16(13(12)8-15(14)24-2)21-22-10-18-19-11-22/h7-8,10-11H,3-6,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVCQLLMKWOSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC3(CCCC3)N=C2NN4C=NN=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325497
Record name 6,7-dimethoxy-N-(1,2,4-triazol-4-yl)spiro[4H-isoquinoline-3,1'-cyclopentane]-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332358-94-8
Record name 6,7-dimethoxy-N-(1,2,4-triazol-4-yl)spiro[4H-isoquinoline-3,1'-cyclopentane]-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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